3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione
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Overview
Description
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of piperidine, featuring an alkyne group and an amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with propargylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 60-80°C to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as halides, thiols
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)piperidine-2,6-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-9-6-3-4-7(11)10-8(6)12/h1,6,9H,3-5H2,(H,10,11,12) |
InChI Key |
FCIPDSCDCGGVNE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC(=O)NC1=O |
Origin of Product |
United States |
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